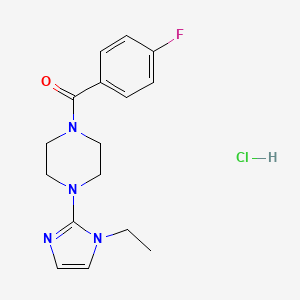

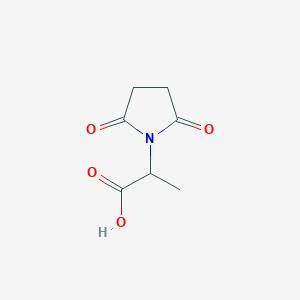

![molecular formula C18H18BrNO5 B2412936 N-(2-(benzo[d][1,3]dioxol-5-il)-2-hidroxipropil)-2-bromo-5-metoxibenzamida CAS No. 1396802-56-4](/img/structure/B2412936.png)

N-(2-(benzo[d][1,3]dioxol-5-il)-2-hidroxipropil)-2-bromo-5-metoxibenzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

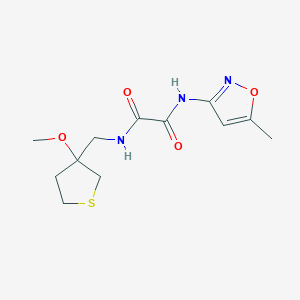

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide is a complex organic compound that features a benzodioxole moiety, a brominated benzamide, and a hydroxypropyl group.

Aplicaciones Científicas De Investigación

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide has several scientific research applications:

Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly in inhibiting the growth of various cancer cell lines.

Antidiabetic Agents: Research has shown its efficacy in inhibiting α-amylase, making it a potential candidate for antidiabetic drugs.

Biological Studies: It is used in studying the mechanisms of cell cycle arrest and apoptosis in cancer cells.

Industrial Applications: It can be used in the synthesis of other complex organic molecules due to its versatile functional groups.

Mecanismo De Acción

Target of Action

The primary targets of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are key mediators in various biological responses .

Mode of Action

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby modulating the biological responses that these molecules mediate .

Biochemical Pathways

The action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide affects the arachidonic acid pathway . By inhibiting the COX enzymes, this compound reduces the conversion of arachidonic acid to prostaglandin H2, which is a precursor for other prostaglandins, thromboxanes, and prostacyclins . These molecules play important roles in various biological responses, including inflammation, pain, and fever .

Pharmacokinetics

It has been suggested that the compound obeys lipinski’s rule of five, indicating good bioavailability .

Result of Action

The molecular and cellular effects of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide’s action include a reduction in the production of prostaglandins and other related molecules . This can lead to a decrease in inflammation, pain, and fever, among other effects .

Análisis Bioquímico

Biochemical Properties

The compound N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide plays a role in biochemical reactions, particularly as a potential inhibitor of cyclooxygenase (COX) enzymes . It interacts with COX enzymes, which are key players in the biosynthesis of prostaglandins from arachidonic acid . These interactions could potentially influence a variety of biological responses.

Cellular Effects

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide has shown cytotoxic activity against certain cell lines, such as the HeLa cervical cancer cell line It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized via a cyclization reaction involving catechol and formaldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:

Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or Jones reagent in an appropriate solvent like dichloromethane or acetone.

Reduction: LiAlH4 in dry ether or catalytic hydrogenation using a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH or K2CO3.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of the de-brominated product.

Substitution: Formation of substituted benzamides with various functional groups.

Comparación Con Compuestos Similares

Similar Compounds

1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also exhibit anticancer properties by targeting microtubules.

Benzodioxole derivatives: These are studied for their antidiabetic and anticancer activities.

Uniqueness

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide is unique due to its combination of a benzodioxole moiety, a brominated benzamide, and a hydroxypropyl group, which together contribute to its diverse biological activities and potential therapeutic applications .

Propiedades

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO5/c1-18(22,11-3-6-15-16(7-11)25-10-24-15)9-20-17(21)13-8-12(23-2)4-5-14(13)19/h3-8,22H,9-10H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTIFJAWGZLFBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C=CC(=C1)OC)Br)(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

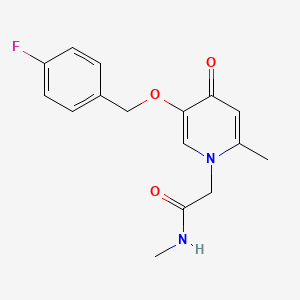

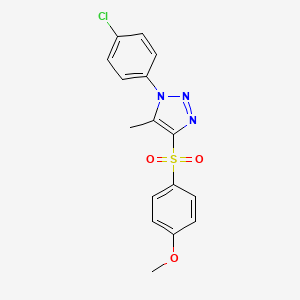

![[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2412853.png)

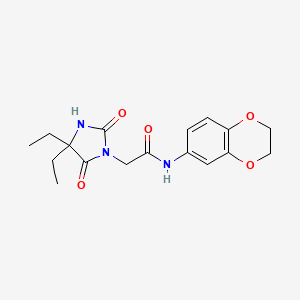

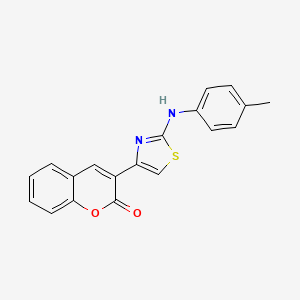

![7-(3-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide](/img/structure/B2412855.png)

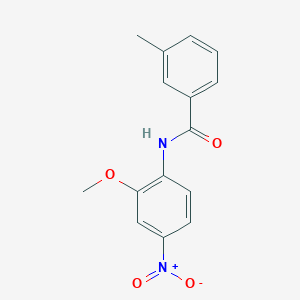

![3-((4-(3-chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2412860.png)

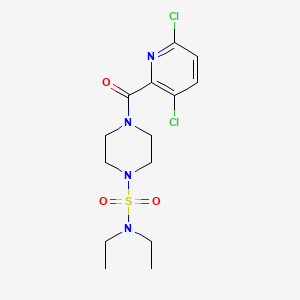

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2412864.png)